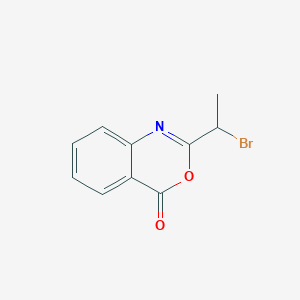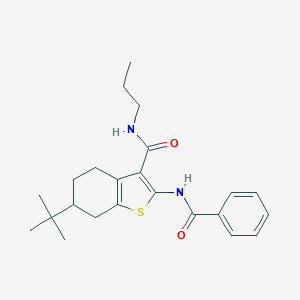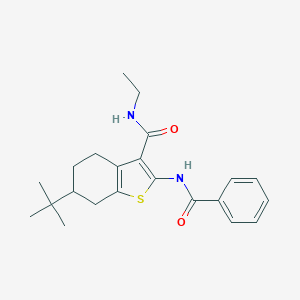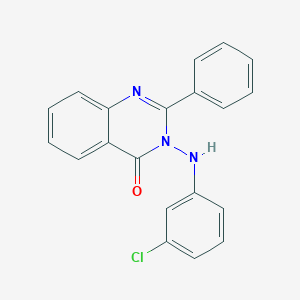
2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a benzoxazinone ring and a bromoethyl group. The compound has shown promising results in various research fields, including medicinal chemistry, pharmacology, and biochemistry. In
Mechanism of Action
The mechanism of action of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it has been suggested that the compound can interact with various biological targets, including enzymes, receptors, and DNA. The bromoethyl group can act as a reactive moiety, allowing the compound to form covalent adducts with its targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one are dependent on its specific application. In general, the compound has been shown to exhibit cytotoxic, antimicrobial, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one is its versatility in various research fields. The compound can be easily synthesized and modified to suit specific research needs. However, one limitation of the compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one. One potential direction is the development of novel bioactive compounds based on the structure of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one. Another direction is the exploration of the compound's potential as a fluorescent probe for imaging applications. Additionally, the compound's mechanism of action and potential toxicity can be further elucidated through in-depth studies.
Synthesis Methods
The synthesis of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one involves the reaction of 2-aminobenzoic acid with ethyl bromoacetate in the presence of a base, followed by cyclization with phosphorus oxychloride. The yield of the compound is relatively high, and the purity can be improved by recrystallization.
Scientific Research Applications
2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one has been extensively used in scientific research due to its diverse applications. It has been used as a building block in the synthesis of various bioactive compounds, including anticancer agents, antimicrobial agents, and anti-inflammatory agents. The compound has also been used in the development of fluorescent probes for imaging applications.
properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(1-bromoethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8BrNO2/c1-6(11)9-12-8-5-3-2-4-7(8)10(13)14-9/h2-6H,1H3 |
InChI Key |
AYNLROKLYRAIOG-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2C(=O)O1)Br |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)

![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)

![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)

![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)


![N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)
![4-chloro-1-(2,4-difluorophenyl)-3-methyl-6,7-dihydro-1H-indazole-5-carbaldehyde [3,5-bis(trifluoromethyl)phenyl]hydrazone](/img/structure/B289452.png)
![2-[3,3-bis(2-hydroxyethylamino)-2-nitroprop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289453.png)